Product packaging for 9-Benzyl-9H-carbazole-3-carboxylic acid(Cat. No.:CAS No. 179038-74-5)

9-Benzyl-9H-carbazole-3-carboxylic acid

Cat. No.: B12569339
CAS No.: 179038-74-5
M. Wt: 301.3 g/mol
InChI Key: GKXUSSZXCAMJNF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Carbazole (B46965) Chemistry in Organic Synthesis and Materials Science

The history of carbazole begins in 1872, when Carl Graebe and Carl Glaser first isolated it from coal tar. wikipedia.orgnih.gov For many years, research into carbazole was primarily of academic interest. However, the discovery of the biological activity of naturally occurring carbazole alkaloids, such as murrayanine, sparked intense interest in its synthetic derivatives. chim.itresearchgate.net

Over the last few decades, the applications for carbazoles have expanded dramatically. rsc.org In organic synthesis, classical methods like the Borsche-Drechsel cyclization and the Graebe-Ullmann reaction have been supplemented by modern, more efficient transition-metal-catalyzed C-H activation and cross-coupling reactions. chim.itresearchgate.net This has enabled the construction of complex carbazole-based molecules. In materials science, carbazole derivatives have become ubiquitous due to their excellent thermal and chemical stability, and their utility as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as components in photovoltaics and conductive polymers. mdpi.commdpi.com

Structural Features and Electronic Nature of the Carbazole Core

The carbazole molecule possesses a distinctive tricyclic structure, where two benzene (B151609) rings are fused to a central five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.orgmdpi.com This architecture results in a planar, aromatic system with extensive π-electron delocalization. mdpi.com

The key electronic features of the carbazole core include:

Electron-Rich Nature : The presence of the nitrogen atom's lone pair of electrons, which participates in the aromatic system, makes the carbazole nucleus electron-rich. mdpi.com

Hole-Transporting Properties : This electron-rich character, combined with its aromaticity, endows carbazole with excellent hole-transporting capabilities. When an electron is excited from the Highest Occupied Molecular Orbital (HOMO), the resulting "hole" can move efficiently across the molecule. mdpi.comrsc.org

Tunable Electronic Structure : The electronic properties, such as the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be readily tuned through functionalization at various positions, particularly at the N9, C3, and C6 positions. mdpi.comnih.gov This tunability is crucial for optimizing materials for specific electronic and optoelectronic applications. nih.gov

PropertyDescriptionReference
Molecular Formula C₁₂H₉N wikipedia.org
Structure Tricyclic aromatic heterocycle wikipedia.org
Key Electronic Feature Good hole-transport capability mdpi.com
Functionalization Easily functionalized at multiple sites, especially N9 mdpi.com

Rationale for the Specific Substitution Pattern in 9-Benzyl-9H-carbazole-3-carboxylic acid

The functionalization of the carbazole core in this compound is a deliberate strategy to impart specific properties. Each substituent plays a critical role:

The 9-Benzyl Group : Substitution at the nitrogen (N9) position is a common and effective method to modify the properties of carbazoles. The introduction of a bulky benzyl (B1604629) group serves several purposes. It enhances the solubility of the carbazole derivative in common organic solvents, which is crucial for processing and device fabrication. The benzyl group can also influence the molecular packing in the solid state, potentially preventing the undesirable luminescence quenching that can occur due to strong intermolecular π–π stacking. rsc.org Furthermore, the presence of a substituent at the N-position is often essential for eliciting specific biological activities, such as neuroprotective effects. nih.gov

The 3-Carboxylic Acid Group : The introduction of a carboxylic acid (-COOH) group at the C3 position significantly alters the electronic and chemical properties of the molecule. As an electron-withdrawing group, it can modify the HOMO/LUMO energy levels, thereby tuning the optical and electronic characteristics. The carboxylic acid moiety also provides a versatile chemical handle for further reactions. It can act as an anchoring group to attach the molecule to metal oxide surfaces, a critical feature for applications in dye-sensitized solar cells. In medicinal chemistry, this group can improve pharmacokinetic properties or serve as a key interaction point with biological targets. ijpsjournal.com

Overview of Research Trajectories for Carboxylic Acid Functionalized N-Substituted Carbazoles

Research into N-substituted carbazoles bearing carboxylic acid groups is a vibrant and expanding area. The dual functionalization allows for the creation of molecules with tailored properties for diverse applications.

In Materials Science : These compounds are explored as building blocks for organic electronic materials. The N-substituent helps control solubility and morphology, while the carboxylic acid group can be used to anchor the molecules onto electrode surfaces or to serve as a reactive site for polymerization. mdpi.com This strategy is essential in the development of sensitizer (B1316253) dyes for solar cells and functional layers in OLEDs. mdpi.com

In Medicinal Chemistry : A significant body of research focuses on the biological activities of these derivatives. For example, compounds like (S)-3-(4-(2-(9H-carbazol-9-yl)-ethoxy) phenyl)-2-ethoxypropanoic acid have been identified for their dual activity on PPAR isoforms, relevant to metabolic diseases. ijpsjournal.com The combination of an N-substituent and a carboxylic acid group on the carbazole scaffold is a recurring motif in the design of agents with anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The synthesis of libraries of these compounds is a key strategy in the search for new therapeutic leads. nih.gov

Academic Impact and Future Prospects of Advanced Carbazole Derivatives

The interest in carbazole chemistry has grown steadily over the past three decades, reflecting its immense versatility. researchgate.netrsc.org Carbazole derivatives are now fundamental components in a range of advanced technologies and are the subject of intense academic and industrial research.

The future prospects for compounds like this compound and related structures are promising. Key areas of future development include:

High-Performance Electronics : The development of more efficient and stable materials for flexible and wearable electronic devices, where the robust and tunable nature of carbazoles is a significant advantage. mdpi.com

Advanced Therapeutics : The design of highly specific and potent drug candidates for a variety of diseases, including cancer and neurodegenerative disorders, by leveraging the carbazole scaffold as a privileged structure. mdpi.commdpi.comresearchgate.net

"Green" Synthesis : A continuing focus on developing more environmentally friendly and efficient synthetic methods to access complex carbazole derivatives, reducing waste and cost. researchgate.net

Novel Materials : Exploration of carbazole-based polymers and metal-organic frameworks (MOFs) for applications in gas capture and catalysis, taking advantage of the electron-rich nature of the carbazole unit. researchgate.net

The strategic design embodied by this compound exemplifies the sophisticated molecular engineering employed in modern chemistry to create functional molecules for solving contemporary scientific challenges.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NO2 B12569339 9-Benzyl-9H-carbazole-3-carboxylic acid CAS No. 179038-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179038-74-5

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

9-benzylcarbazole-3-carboxylic acid

InChI

InChI=1S/C20H15NO2/c22-20(23)15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)

InChI Key

GKXUSSZXCAMJNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies for the Preparation of 9 Benzyl 9h Carbazole 3 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections in 9-Benzyl-9H-carbazole-3-carboxylic acid Synthesis

Retrosynthetic analysis of this compound identifies several logical bond disconnections that form the basis for its synthesis. The primary disconnections are:

C3-COOH bond: The carboxylic acid group can be disconnected, suggesting its introduction onto a pre-formed 9-benzyl-9H-carbazole scaffold via reactions such as carboxylation of an organometallic intermediate or oxidation of a C3-alkyl group. This leads to precursor 1 (9-Benzyl-9H-carbazole).

N9-Benzyl bond: The bond between the carbazole (B46965) nitrogen and the benzyl (B1604629) group can be disconnected, pointing to an N-alkylation strategy. This retrosynthetic step leads to precursors 2 (9H-carbazole-3-carboxylic acid or its ester equivalent) and 3 (a benzyl halide).

Carbazole Ring Formation: The carbazole nucleus itself can be disconnected in several ways, reflecting the various cyclization strategies available. Common approaches involve the formation of one or two C-C bonds or a C-N bond in the final ring-forming step. This leads to precursors such as substituted biphenyls (e.g., 2-amino-biphenyl derivatives) or diarylamines.

These disconnections outline two primary synthetic routes:

Route A: Construction of the carbazole ring, followed by N-benzylation and subsequent C3-carboxylation.

Route B: Synthesis of a carbazole-3-carboxylate ester, followed by N-benzylation and final hydrolysis of the ester to the carboxylic acid.

Strategies for the Construction of the Carbazole Ring System

The formation of the tricyclic carbazole core is a critical step, with both historical and modern methods being employed.

Classical Carbazole Synthesis Approaches

Classical methods, while sometimes requiring harsh conditions, remain fundamental in carbazole synthesis.

Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles. wikipedia.org The resulting tetrahydrocarbazole is then aromatized through oxidation to yield the carbazole skeleton. wikipedia.orgsemanticscholar.org The reaction proceeds in a manner analogous to the Fischer indole (B1671886) synthesis. wikipedia.org It is a two-step conversion that is sometimes referred to as the Borsche carbazole synthesis. semanticscholar.orgresearchgate.net

Graebe-Ullmann Reaction: First described in 1896, this reaction synthesizes carbazoles from the diazotization of N-aryl-2-aminobiphenyls (o-aminodiphenylamines). wikipedia.orgresearchgate.net The resulting 1-arylbenzotriazole intermediate is then subjected to thermal, photochemical, or microwave-induced decomposition, leading to the extrusion of nitrogen gas and cyclization to form the carbazole ring. wikipedia.orgacs.org The mechanism is believed to proceed through a diradical or carbenic intermediate. wikipedia.orgyoutube.com

MethodPrecursorsKey StepsConditions
Borsche-Drechsel Cyclization Phenylhydrazine, Cyclohexanone1. Condensation to form arylhydrazone2. Acid-catalyzed cyclization3. Oxidation/AromatizationAcidic, Heat
Graebe-Ullmann Reaction N-aryl-2-aminobiphenyl1. Diazotization2. N₂ extrusion and cyclizationThermal, Photochemical, or Microwave

Modern Catalytic Methods for Carbazole Formation

Contemporary approaches often utilize transition metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. researchgate.netnih.gov

C-H Activation: Palladium-catalyzed intramolecular C-H activation/arylation of "tethered" diarylamines or related precursors has become a powerful tool for forming the carbazole ring. nih.govacs.org This approach can be part of a tandem, one-pot process, for instance, starting from 2-chloroanilines and aryl bromides, which first undergo catalytic amination followed by C-H activation to yield the carbazole. acs.orgnih.govcapes.gov.br Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, using air as the terminal oxidant, also provides an efficient route to N-H carbazoles. organic-chemistry.org

Cross-Coupling Reactions: Various cross-coupling strategies have been developed. One efficient, one-pot, two-step procedure involves the reaction of o-iodoanilines with silylaryl triflates to give N-arylated products, which are then cyclized in situ using a palladium catalyst. nih.gov Another prominent method is the Cadogan reductive cyclization of 2-nitrobiphenyls using organophosphorus reagents. The required 2-nitrobiphenyl (B167123) precursors are readily prepared via Suzuki-Miyaura cross-coupling reactions.

MethodCatalyst System (Examples)Key TransformationAdvantages
Tandem Amination/C-H Activation Palladium catalystConsecutive amination and C-H activation from anilines and haloarenes. nih.govcapes.gov.brOne-pot synthesis, high efficiency. acs.org
Intramolecular C-H Arylation Palladium, Rhodium, IridiumCyclization of diarylamines or related structures. organic-chemistry.orgchim.itHigh regioselectivity, atom economy. researchgate.net
Coupling/Cyclization Pd/Cu co-catalysisCoupling of halo-anilines with silylaryl triflates followed by Pd-catalyzed cyclization. nih.govGood to excellent yields, mild conditions. nih.gov
Suzuki Coupling/Cadogan Cyclization Palladium catalyst (for coupling), Triphenylphosphine (for cyclization)Suzuki coupling to form a 2-nitrobiphenyl, followed by reductive cyclization. Good functional group tolerance, precise regiocontrol.

Introduction of the Carboxylic Acid Moiety at the C-3 Position

Introducing the carboxylic acid group at the C-3 position can be achieved either by functionalizing a pre-formed carbazole ring or by carrying the functional group through the ring synthesis.

Directed Ortho Metalation (DoM) Approaches for Carboxylation

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an electrophile, such as carbon dioxide, to install a carboxylic acid group.

For a 9-substituted carbazole, the nitrogen atom itself can act as a DMG. However, metalation of N-substituted carbazoles typically occurs at the C-1 and C-8 positions. To achieve C-3 functionalization, a different strategy is required. One potential approach involves installing a secondary DMG at either the C-2 or C-4 position of the carbazole ring. This secondary DMG would then direct the metalation to the C-3 position. Alternatively, a DoM reaction could be performed on one of the aryl precursors before the carbazole ring is constructed.

Carbonylation Strategies

Carbonylation offers a more direct route to the C-3 carboxylic acid, typically starting from a halogenated precursor. The synthesis of 9-Benzyl-3-bromo-9H-carbazole has been reported, which serves as an ideal precursor for this transformation. nih.govresearchgate.netnih.gov

A palladium-catalyzed carbonylation reaction can be employed, where the 3-bromo derivative is treated with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. If the reaction is performed in the presence of water or a hydroxide (B78521) source, the carboxylic acid can be obtained directly. Alternatively, using an alcohol as the solvent will yield the corresponding ester, which can then be hydrolyzed to the desired carboxylic acid.

An alternative to post-cyclization functionalization is to use a starting material that already contains the carboxylate group. For instance, the synthesis of methyl carbazole-3-carboxylate has been achieved via the Suzuki-Miyaura cross-coupling of a boronic acid derivative with a bromonitrobenzene containing a methyl ester group, followed by a Cadogan reductive cyclization. This pre-functionalized carbazole ester can then be N-benzylated and subsequently hydrolyzed to yield the final product.

Oxidation of Precursor Methyl or Formyl Groups

A primary and effective method for introducing the carboxylic acid group at the C-3 position of the 9-benzyl-9H-carbazole core involves the oxidation of a suitable precursor, typically a formyl (aldehyde) or methyl group.

The aldehyde precursor, 9-Benzyl-9H-carbazole-3-carbaldehyde , serves as a direct and convenient starting material. The aldehyde functionality is readily oxidized to a carboxylic acid using a range of standard oxidizing agents. For instance, chromium trioxide (CrO₃) is an effective reagent for this transformation. Another powerful oxidant commonly employed for converting aromatic aldehydes to carboxylic acids is potassium permanganate (B83412) (KMnO₄). The reaction typically involves treating the aldehyde dissolved in a suitable solvent, such as acetone (B3395972) or a mixture of t-butanol and water, with the oxidizing agent, often under heated conditions, followed by an acidic workup to protonate the resulting carboxylate salt.

Alternatively, a methyl group at the C-3 position, as in 9-Benzyl-3-methyl-9H-carbazole , can be oxidized to the carboxylic acid. This transformation is generally more challenging than oxidizing an aldehyde and requires harsher reaction conditions. Strong oxidizing agents like potassium permanganate are typically necessary, often requiring prolonged reaction times at elevated temperatures.

A related strategy involves the oxidation of an acetyl group. For example, a 3,6-diacetyl-9-benzyl-carbazole can be oxidized to the corresponding 9-benzyl-carbazole-3,6-dicarboxylic acid . While this demonstrates the feasibility of oxidizing a C-3 acyl group, the process can be low-yielding and necessitate intensive workup procedures.

N-Benzylation Approaches on the Carbazole Nitrogen

The introduction of the benzyl group onto the carbazole nitrogen is a critical step in the synthesis. This can be performed on a carbazole ring that already contains the C-3 carboxylic acid (or its ester equivalent) or on a precursor like 3-bromo-9H-carbazole, which is later converted to the carboxylic acid.

Alkylation with Benzyl Halides and Related Reagents

The most direct and widely used method for N-benzylation of the carbazole nucleus is alkylation with a benzyl halide, such as benzyl chloride or benzyl bromide. nih.govresearchgate.net This reaction is a nucleophilic substitution where the nitrogen atom of the carbazole ring attacks the benzylic carbon of the halide, displacing the halogen. The reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity.

Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netresearchgate.net For example, 3-Bromo-9H-carbazole can be effectively alkylated with (chloromethyl)benzene (benzyl chloride) to yield 9-Benzyl-3-bromo-9H-carbazole . nih.govresearchgate.netnih.gov This intermediate can then be converted to the target carboxylic acid through subsequent functional group transformations.

Microwave irradiation has emerged as a technique to significantly accelerate this reaction. researchgate.netresearchgate.net By adsorbing the carbazole and benzyl halide onto potassium carbonate and exposing the mixture to microwave irradiation, the N-alkylation can be achieved rapidly and in high yields. researchgate.netresearchgate.net

Table 1: Representative Conditions for N-Benzylation of Carbazole Derivatives with Benzyl Halides

Carbazole SubstrateReagentBase/SolventConditionsProductReference
3-Bromo-9H-carbazole(Chloromethyl)benzeneNot specifiedNot specified9-Benzyl-3-bromo-9H-carbazole nih.govnih.gov
CarbazoleAlkyl Halide (e.g., Benzyl Halide)Potassium Carbonate (adsorbed)Microwave Irradiation9-Benzyl-9H-carbazole researchgate.netresearchgate.net

Mitsunobu Reaction and Other Mild N-Benzylation Methods

For substrates that are sensitive to the basic conditions or elevated temperatures often used in traditional alkylations, the Mitsunobu reaction offers a milder alternative. organic-chemistry.org This reaction facilitates the condensation of an alcohol with a suitable acidic nucleophile (pKa < 15) under neutral conditions at or below room temperature. nih.gov The process is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃) , and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) . youtube.com

The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of configuration at the alcohol's stereocenter. nih.govyoutube.com In the context of N-benzylation, the carbazole nitrogen acts as the nucleophile and benzyl alcohol serves as the source of the benzyl group. The carbazole N-H is sufficiently acidic to participate in the reaction.

The general mechanism involves the activation of benzyl alcohol by the PPh₃/DEAD reagent system to form an oxyphosphonium salt, which is an excellent leaving group. organic-chemistry.org The deprotonated carbazole anion then attacks the benzylic carbon in an Sₙ2 fashion to form the N-C bond, yielding the N-benzylated carbazole product. youtube.com This method avoids the use of strong bases and can be advantageous for complex substrates with sensitive functional groups.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and byproducts. For the synthesis of this compound, optimization can be applied to both the N-benzylation and the oxidation steps.

In N-alkylation with benzyl halides, the choice of base, solvent, and temperature plays a significant role. Stronger bases like sodium hydride in DMF can facilitate the reaction at lower temperatures, but may not be compatible with all functional groups. Milder bases like potassium carbonate often require higher temperatures or longer reaction times. The use of microwave-assisted synthesis represents a significant optimization, drastically reducing reaction times from hours to minutes and often leading to higher yields and cleaner product formation. researchgate.netresearchgate.net

For the oxidation step, reaction control is key. When oxidizing a formyl group with potassium permanganate, careful control of temperature and reaction time is necessary to prevent over-oxidation or side reactions with the carbazole ring. The choice of solvent system can also influence the reaction's efficiency and selectivity. The use of a benzyl protecting group on the nitrogen has been noted to facilitate cleaner reactions and easier purification compared to reactions on N-H carbazoles.

Catalyst selection is another area for optimization. In modern synthetic methods, such as palladium-catalyzed C-H activation or coupling reactions, the choice of ligand, catalyst loading, and additives can dramatically impact the yield and selectivity. organic-chemistry.org For example, in one indole-to-carbazole synthesis, screening various catalysts and temperatures identified that ammonium (B1175870) iodide (NH₄I) at 150°C provided an optimal yield of 95%. organic-chemistry.org

Purification Techniques and Isolation Protocols for this compound

The isolation and purification of this compound from the reaction mixture are critical for obtaining a high-purity final product. Standard laboratory techniques, including precipitation, filtration, column chromatography, and recrystallization, are commonly employed.

A typical workup procedure following the synthesis might involve quenching the reaction mixture, often by pouring it into water or an aqueous solution. mdpi.com If the product is a solid, it may precipitate and can be collected by filtration. For example, after a cyanation reaction to produce a carbazole dinitrile, the reaction mixture was poured into an aqueous ammonium chloride/ammonia solution to precipitate the crude product, which was then collected by suction filtration. mdpi.com

For further purification, column chromatography is a powerful tool. Silica (B1680970) gel is a common stationary phase for purifying carbazole derivatives. mdpi.com The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. A carefully selected eluent system (a single solvent or a mixture, such as dichloromethane/hexane) is then used to separate the desired product from unreacted starting materials and byproducts. mdpi.com

Recrystallization is often the final step to obtain a highly pure, crystalline product. The crude or column-purified solid is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. For instance, a 9-Benzyl-3-bromo-9H-carbazole intermediate was purified by dissolving it in a chloroform (B151607)/ethanol (B145695) mixture and allowing the solvent to evaporate slowly, yielding colorless crystalline blocks. nih.gov The final product, being a carboxylic acid, may also be purified by an acid-base extraction, where it is dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer.

Sustainable Synthesis Considerations for this compound

Modern synthetic chemistry places increasing emphasis on green and sustainable practices, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. Several strategies can be applied to the synthesis of this compound to align with these principles.

Catalysis and Atom Economy:

Metal-Free Synthesis: Developing synthetic routes that avoid heavy or toxic metals is a key goal. For example, a metal-free strategy for synthesizing the carbazole core via a [2+2+2] annulation of indoles, ketones, and nitroolefins has been reported, offering an alternative to traditional metal-catalyzed methods. organic-chemistry.org

Benign Catalysts: When catalysts are necessary, using earth-abundant and non-toxic metals like copper or iron is preferable to precious metals like palladium or rhodium. rsc.orgrsc.org A one-pot synthesis of carbazoles from lignin-derived precursors has been achieved using the cost-effective catalyst CuCl₂·2H₂O. rsc.org

Catalyst Recycling: The use of a magnetically recoverable palladium nanocatalyst supported on biochar for carbazole synthesis allows for easy separation and reuse of the catalyst, reducing waste and cost. organic-chemistry.org

Safer Reagents and Reaction Conditions:

Avoiding Hazardous Oxidants: Traditional oxidation of aldehydes or methyl groups often uses stoichiometric amounts of hazardous and waste-generating reagents like chromium trioxide or potassium permanganate. A greener alternative is the catalytic oxidation of benzylic halides using water as the terminal oxidant, which liberates only hydrogen gas (H₂) as a byproduct. acs.org

Visible-Light Photoredox Catalysis: Visible light can be used as a clean and renewable energy source to drive chemical reactions. A visible-light-promoted protocol for synthesizing carbazoles from 2-azidobiphenyls in water has been developed, proceeding under mild conditions and avoiding metal catalysts. rsc.org Similarly, sulfilimines have been used as nitrene precursors for carbazole synthesis under visible light, offering a safer alternative to potentially explosive azide (B81097) precursors. nih.gov

Energy and Solvent Efficiency:

One-Pot Reactions: Designing syntheses where multiple steps are performed in a single reaction vessel (a "one-pot" reaction) saves energy, reduces solvent use, and minimizes waste generated during intermediate workup and purification steps. rsc.orgorganic-chemistry.org

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a central tenet of green chemistry. The visible-light-promoted synthesis of carbazoles in water is an excellent example of this principle in action. rsc.org

By incorporating these sustainable approaches, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Advanced Spectroscopic and Diffraction Based Methodologies for Structural Elucidation of 9 Benzyl 9h Carbazole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic compounds, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Techniques for Aromatic and Aliphatic Resonance Assignment

Proton (¹H) NMR spectroscopy provides data on the chemical environment of hydrogen atoms within the molecule. For 9-Benzyl-9H-carbazole-3-carboxylic acid, the spectrum is expected to show distinct signals for the aromatic protons on the carbazole (B46965) and benzyl (B1604629) moieties, the aliphatic methylene (B1212753) protons of the benzyl group, and the acidic proton of the carboxylic acid.

The aromatic region (typically 7.0-9.0 ppm) would be complex due to the presence of 12 protons on two different aromatic systems. The protons on the carbazole ring are influenced by the electron-withdrawing carboxylic acid group at the C3 position and the N-benzyl group. The five protons of the benzyl ring would exhibit signals in the typical aromatic range. The two aliphatic protons of the CH₂ linker between the nitrogen and the phenyl group are expected to appear as a singlet around 5.5-6.0 ppm, a characteristic chemical shift for N-benzyl groups in carbazole systems. clockss.org The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) >10.0 broad singlet
Carbazole Aromatic (H4) ~8.8 singlet
Carbazole Aromatic (H2) ~8.2 doublet
Carbazole Aromatic (H1, H5-H8) 7.2-8.1 multiplet
Benzyl Aromatic (C₆H₅) ~7.3 multiplet

Carbon-13 (¹³C) NMR Spectroscopic Approaches for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display 20 distinct signals corresponding to each unique carbon atom.

The carbonyl carbon of the carboxylic acid is expected at the most downfield position, typically in the range of 165-175 ppm. The 12 aromatic carbons of the carbazole nucleus and the 6 carbons of the benzyl ring would resonate between 108 and 145 ppm. The specific chemical shifts are influenced by the substituents and their positions on the rings. For instance, the carbon atom attached to the carboxylic acid group (C3) would be shifted downfield. The aliphatic methylene carbon (N-CH₂) is expected to appear in the range of 48-50 ppm. clockss.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) 168.0
Carbazole Aromatic (C4a, C4b, C8a, C9a) 138.0 - 142.0
Benzyl Aromatic (C-ipso) ~137.0
Carbazole Aromatic (C3) ~130.0
Benzyl Aromatic (C₆H₅) 125.0 - 129.0
Carbazole Aromatic (C1, C2, C4-C8) 108.0 - 128.0

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the aromatic rings, helping to assign adjacent protons on both the carbazole and benzyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

A correlation between the benzyl methylene protons (N-CH₂) and the carbazole carbons C4a and C9a, confirming the attachment of the benzyl group to the nitrogen atom.

Correlations between the aromatic protons H2 and H4 to the carbonyl carbon of the carboxylic acid, confirming its position at C3.

Correlations from the methylene protons to the ipso-carbon of the benzyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key expected NOE would be between the benzyl methylene protons and the H1 and H8 protons of the carbazole ring, indicating their spatial proximity.

Mass Spectrometric (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the analyte.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₂₀H₁₅NO₂), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Table 3: Calculated Exact Mass for this compound

Molecular Formula Ion Type Calculated Exact Mass (m/z)
C₂₀H₁₅NO₂ [M+H]⁺ 314.1176
C₂₀H₁₅NO₂ [M+Na]⁺ 336.0995

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to generate product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation would likely lead to characteristic fragmentation pathways. The most probable fragmentation would be the cleavage of the benzylic C-N bond, resulting in the loss of a benzyl radical and formation of a stable carbazole-3-carboxylic acid cation, or the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of benzyl-containing compounds. Another expected fragmentation is the loss of the carboxylic acid group.

Table 4: Predicted Key Fragments in MS/MS Analysis of this compound

Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Description
314.1176 222.0862 92.0314 (C₇H₈) Loss of toluene (B28343) from the benzyl group
314.1176 91.0542 223.0634 (C₁₃H₉NO₂) Formation of the tropylium ion
314.1176 269.1070 45.0106 (COOH) Loss of the carboxylic acid group

Table of Mentioned Compounds

Compound Name
1-(9-Benzyl-1-methyl-9H-carbazol-2-yl)ethanone
9-Benzyl-3,6-diiodo-9H-carbazole
9-Benzyl-9H-carbazole
This compound
9H-Carbazole-3-carboxylic acid, 9-hexyl-
9-phenyl-9H-carbazole
Carbazole

Infrared (IR) Spectroscopic Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The carboxylic acid moiety (–COOH) in this compound presents two highly characteristic absorption bands in the IR spectrum. openstax.org The hydroxyl (O–H) bond gives rise to a very broad and strong absorption band, typically observed between 2500 and 3300 cm⁻¹. openstax.orglibretexts.org This significant broadening is a result of intermolecular hydrogen bonding, which forms a dimeric structure in the solid state or in concentrated solutions. spectroscopyonline.com

The carbonyl (C=O) stretching vibration of the carboxyl group results in a strong and sharp absorption band. openstax.org For saturated aliphatic carboxylic acids, this band typically appears around 1710 cm⁻¹. libretexts.org However, when the carboxyl group is conjugated with an aromatic ring, as in this molecule, the frequency of the C=O stretch is lowered by approximately 20 to 30 cm⁻¹, placing it in the range of 1710 to 1680 cm⁻¹. openstax.orgspectroscopyonline.com A study on a related compound, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, identified the ester carbonyl stretching band at 1715 cm⁻¹, which aligns with these expected values. clockss.org The C–O single bond stretch of a carboxylic acid also provides a characteristic peak, generally appearing in the 1320-1210 cm⁻¹ region. spectroscopyonline.comlibretexts.org

Table 1: Characteristic IR Frequencies for the Carboxylic Acid Group

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
-COOH (Hydroxyl)O–H Stretch2500–3300Strong, Very Broad
-COOH (Carbonyl)C=O Stretch (Conjugated)1680–1710Strong
-COOH (C-O)C–O Stretch1210–1320Medium
-COOH (O-H)O–H Bend900–960Medium, Broad

The presence of both carbazole and benzyl aromatic systems in the molecule gives rise to several distinct peaks. Aromatic C–H stretching vibrations are typically observed as weaker bands in the region of 3000–3100 cm⁻¹. libretexts.orglibretexts.org

The in-ring C=C stretching vibrations of the aromatic rings produce a series of characteristic sharp bands of variable intensity in the fingerprint region, specifically between 1400 cm⁻¹ and 1600 cm⁻¹. libretexts.org For instance, research on 9H-carbazole-9-carbothioic methacrylic thioanhydride identified aromatic C=C stretching peaks at 1495 cm⁻¹ and 1445 cm⁻¹. researchgate.net These bands are crucial for confirming the presence of the aromatic skeleton. Out-of-plane (oop) C-H bending vibrations also appear in the 675-900 cm⁻¹ range and can help determine the substitution pattern on the aromatic rings. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopic Strategies for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems and chromophores.

The carbazole moiety is an excellent chromophore due to its extensive π-conjugated system. The UV-Vis absorption spectrum of carbazole derivatives is typically characterized by distinct bands corresponding to π-π* and n-π* electronic transitions. clockss.orgmdpi.com Strong absorption peaks observed below 300 nm are generally assigned to π-π* transitions within the carbazole and benzyl rings. mdpi.com Weaker absorption bands at longer wavelengths, often between 300 nm and 350 nm, are attributed to n-π* transitions involving the lone pair of electrons on the nitrogen atom of the carbazole ring and the oxygen of the carbonyl group. clockss.orgmdpi.com A study of ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, a structurally similar compound, reported absorption maxima at 297 nm and 342 nm, which are characteristic of the 9-substituted carbazole system. clockss.orgresearchgate.net

Table 2: Typical Electronic Transitions for Carbazole Derivatives

Wavelength Range (nm)Transition TypeAssociated Moiety
&lt; 300π → πCarbazole & Benzyl Rings
300 - 350n → πCarbazole (N-atom), Carbonyl (O-atom)

The positions and intensities of absorption bands in the UV-Vis spectrum are highly sensitive to the nature and position of substituents on the chromophore. researchgate.net The benzyl group at the N-9 position and the carboxylic acid group at the C-3 position of the carbazole ring significantly modulate the electronic properties of the parent chromophore. researchgate.netsigmaaldrich.com

The introduction of a substituent can cause a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift) or a shorter wavelength (a hypsochromic or blue shift). The carboxylic acid group, acting as an electron-withdrawing group conjugated with the carbazole ring, is expected to extend the π-system and cause a bathochromic shift. researchgate.net This effect is documented in related systems; for example, bromination at the C-3 position of a carbazole derivative leads to a red shift of the absorption band from 295 nm to 306 nm. researchgate.net The benzyl group at the nitrogen atom also influences the electronic environment. researchgate.net Analyzing these shifts provides critical information about the electronic communication between the substituents and the aromatic core.

X-ray Diffraction (XRD) Methodologies for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. The methodology involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

While the specific crystal structure for this compound is not available, data from closely related compounds like 9-Benzyl-3-bromo-9H-carbazole provides a clear blueprint for the expected structural features. nih.govresearchgate.net In the analysis of this analogue, a suitable crystal was mounted on a diffractometer, and diffraction data were collected. nih.gov The structure was then solved and refined using specialized software packages such as SHELXS97 and SHELXL97. nih.gov

These studies consistently reveal two key structural characteristics of 9-benzyl-carbazole derivatives:

The carbazole ring system is essentially planar. nih.govresearchgate.net

The plane of the benzyl ring is oriented nearly perpendicular to the plane of the carbazole moiety, with reported dihedral angles of 87.1° and 92.9°. nih.gov

This orthogonal arrangement minimizes steric hindrance between the two aromatic systems. It is expected that this compound would adopt a similar conformation, with the additional feature of intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Related Compound (9-Benzyl-3-bromo-9H-carbazole) nih.gov

ParameterValue
Chemical FormulaC₁₉H₁₄BrN
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)17.629 (3)
b (Å)14.666 (2)
c (Å)5.6420 (8)
V (ų)1458.7 (4)
Dihedral Angle (Carbazole-Benzyl)87.1 (2)°

Compound Name Table

Compound Name
This compound
9-Benzyl-3-bromo-9H-carbazole
9-benzyl-9H-carbazole
9-benzyl-3,6-diiodo-9H-carbazole
Butanoic acid
Cyclopentanecarboxylic acid
Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate
Phenylacetic acid
1-(4-Fluorobenzoyl)-9H-carbazole
9H-carbazole-9-carbothioic methacrylic thioanhydride

Principles of Crystal Growth and Crystallization Techniques

The formation of single crystals suitable for X-ray diffraction is a critical preliminary step. The process relies on creating a supersaturated solution from which the compound can slowly precipitate in an ordered, crystalline form rather than as an amorphous solid. For carbazole derivatives, several techniques are commonly employed.

One of the most prevalent methods is slow evaporation . This technique involves dissolving the synthesized this compound in a suitable solvent or a mixture of solvents. The choice of solvent is paramount; it must dissolve the compound sufficiently at a given temperature but also be volatile enough to evaporate over a period of several days to weeks. For similar carbazole derivatives, solvent systems like a mixture of chloroform (B151607) and ethanol (B145695) have been used successfully. researchgate.net The slow, gradual removal of the solvent increases the concentration of the solute, eventually leading to the formation of nucleation sites and the subsequent growth of well-ordered crystals. researchgate.netresearchgate.net

Another common method is solvent diffusion . In this technique, the compound is dissolved in a "good" solvent, and this solution is carefully layered with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.

Key factors influencing crystal growth include:

Solvent Polarity: The polarity of the solvent must be matched to the polarity of the molecule to achieve optimal solubility.

Temperature: Controlling the temperature can influence both solubility and the rate of evaporation, thereby affecting the size and quality of the crystals.

Purity of the Compound: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.

Concentration: The initial concentration must be carefully controlled to achieve a state of supersaturation that favors slow crystal growth over rapid precipitation.

For this compound, a typical approach would involve dissolving the purified compound in a polar aprotic solvent like dimethylformamide (DMF) or a chlorinated solvent, followed by slow evaporation at room temperature. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

Once a suitable crystal is obtained, X-ray diffraction analysis provides detailed insights into its solid-state structure, revealing how individual molecules arrange themselves into a stable, three-dimensional lattice. This arrangement is governed by a network of intermolecular interactions.

Based on studies of closely related compounds like 9-Benzyl-9H-carbazole and 9-Benzyl-3-bromo-9H-carbazole, several structural features are anticipated for this compound. researchgate.netnih.govnih.gov The carbazole ring system itself is expected to be essentially planar. researchgate.netnih.gov A significant feature is the orientation of the benzyl group relative to the carbazole plane. In analogous structures, the dihedral angle between the carbazole moiety and the attached benzyl ring is typically close to perpendicular, often reported between 85° and 93°. researchgate.netresearchgate.netnih.gov

The intermolecular interactions are what dictate the final crystal packing. In the crystal structure of 9-Benzyl-9H-carbazole, weak C-H···π interactions involving the carbazole rings are observed. researchgate.net However, the presence of the carboxylic acid group in this compound is expected to introduce much stronger and more directional interactions.

Key Expected Intermolecular Interactions:

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This will likely lead to the formation of robust hydrogen-bonded synthons. The most common motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.

π-π Stacking: The planar carbazole ring systems can interact through π-π stacking, where the aromatic rings are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice. Computational analyses on similar aromatic structures show these stacking interactions occur at interplanar distances of approximately 3.4–3.6 Å. acs.org

C-H···π Interactions: Hydrogen atoms attached to the benzyl group or the carbazole skeleton can form weak hydrogen bonds with the electron-rich π systems of adjacent aromatic rings. researchgate.net

The interplay of these forces, particularly the dominant hydrogen bonding from the carboxylic acid groups, would likely result in a layered or sheet-like structure in the solid state.

Table 1: Expected Crystallographic Parameters for this compound based on Analogues

ParameterExpected Value/ObservationReference Compound(s)
Carbazole Ring System Essentially planar9-Benzyl-3-bromo-9H-carbazole researchgate.netnih.gov
Dihedral Angle ~85-93°9-Benzyl-9H-carbazole, 9-Benzyl-3-bromo-9H-carbazole researchgate.netnih.gov
Primary Interaction O-H···O Hydrogen Bonding (Dimer)General Carboxylic Acids
Secondary Interactions π-π Stacking, C-H···π Interactions9-Benzyl-9H-carbazole researchgate.net

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation

While X-ray crystallography provides the ultimate structural proof, hyphenated techniques are essential for routine purity assessment and identity confirmation, especially when analyzing reaction mixtures or final products. These methods couple a separation technique (chromatography) with a detection technique (mass spectrometry).

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally well-suited technique for analyzing this compound. The compound's polarity, conferred by the carboxylic acid group, and its relatively high molecular weight make it ideal for LC separation. An analytical method would typically involve:

Separation: Using ultra-high performance liquid chromatography (UHPLC) with a reverse-phase column (e.g., C18). nih.gov A mobile phase gradient consisting of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used for elution.

Detection and Identification: The eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most probable ionization method, likely operating in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. nih.gov Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, yielding a characteristic pattern that serves as a structural fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, though its application to a carboxylic acid requires consideration of the compound's volatility. nih.gov Direct analysis is often difficult as the polar, non-volatile carboxylic acid may not elute from the GC column and can decompose at high temperatures. To overcome this, a derivatization step is typically performed, such as converting the carboxylic acid to a more volatile and thermally stable ester (e.g., a methyl or ethyl ester). The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components are then ionized, commonly by electron impact (EI), and the resulting mass spectrum provides information about the molecular weight and fragmentation pattern. nih.gov

Table 2: Hypothetical Analytical Data for this compound

TechniqueParameterExpected ResultPurpose
LC-MS (ESI-) Retention TimeDependent on column and mobile phasePurity Assessment
[M-H]⁻ (Exact Mass)m/z 314.1136Identity Confirmation (C₂₀H₁₄NO₂⁻)
MS/MS FragmentsLoss of CO₂ (m/z 270.1223), Benzyl fragmentStructural Confirmation
GC-MS (of Methyl Ester) Retention TimeDependent on column and temperature programPurity Assessment
Molecular Ion [M]⁺m/z 329.1311Identity Confirmation (C₂₁H₁₇NO₂)
Key FragmentsLoss of -OCH₃, Benzyl cation (m/z 91)Structural Confirmation

Computational and Theoretical Investigations of 9 Benzyl 9h Carbazole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Molecular Geometries

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is a widely used and reliable method for predicting the molecular geometries and electronic properties of carbazole-based systems. rsc.orgdntb.gov.ua The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for such calculations, often paired with a basis set like 6-31G(d) or larger to achieve a balance between accuracy and computational cost. rsc.orgnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 9-Benzyl-9H-carbazole-3-carboxylic acid, the key geometric parameters are the bond lengths, bond angles, and, most importantly, the dihedral angles between the carbazole (B46965), benzyl (B1604629), and carboxylic acid functional groups.

The calculations would reveal that the carbazole core is nearly planar. researchgate.netnih.gov A crucial aspect of the molecule's conformation is the orientation of the benzyl group relative to the carbazole plane. X-ray crystallography studies of the parent 9-benzyl-9H-carbazole show that the dihedral angle between the carbazole moiety and the adjacent benzene (B151609) ring is nearly perpendicular, with reported values around 85-90°. nih.govmendeley.com This perpendicular arrangement is due to steric hindrance and minimizes repulsion between the hydrogen atoms on the benzyl group and the carbazole core. DFT optimization would be expected to confirm this twisted conformation.

The carboxylic acid group at the 3-position introduces further complexity. Its orientation relative to the carbazole ring would be optimized to find the lowest energy state, considering potential intramolecular hydrogen bonding or steric interactions. The energetic landscape can be explored by systematically rotating key bonds (like the N-CH2 bond of the benzyl group and the C-C bond of the carboxylic acid) to identify rotational barriers and local energy minima.

Illustrative Optimized Geometric Parameters The following table contains hypothetical, yet typical, data for a molecule of this type, as specific calculated values for this compound are not available in the cited literature. The data is based on known values for similar carbazole structures. researchgate.netresearchgate.net

ParameterBond/AngleIllustrative Calculated Value
Bond Length C-N (Carbazole)1.38 Å
N-CH₂ (Benzyl)1.45 Å
C=O (Carboxylic)1.22 Å
O-H (Carboxylic)0.97 Å
Bond Angle C-N-C (Carbazole)108.5°
C-N-CH₂ (Benzyl)125.0°
Dihedral Angle Carbazole-Benzyl~88.0°

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. nih.gov The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

For this compound, DFT calculations would map the spatial distribution of these orbitals.

HOMO: The carbazole moiety is a well-known electron-donating unit. researchgate.net Therefore, the HOMO is expected to be primarily localized on the electron-rich carbazole ring system, with some contribution from the benzyl group.

LUMO: The carboxylic acid group is an electron-withdrawing group. Consequently, the LUMO would likely be distributed over the carbazole ring but with a significant localization on the carboxylic acid substituent.

This spatial separation of HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) character upon excitation. rsc.org A smaller HOMO-LUMO gap generally corresponds to easier electronic transitions and absorption of light at longer wavelengths.

Illustrative FMO Energy Values The following table contains hypothetical energy values based on typical DFT results for functionalized carbazoles. Specific calculated values for the target compound are not available in the cited literature. jst.go.jp

OrbitalIllustrative Energy (eV)
HOMO-5.85 eV
LUMO-2.15 eV
HOMO-LUMO Gap (ΔE) 3.70 eV

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

Red regions (negative potential) indicate areas of high electron density, which are prone to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carboxylic acid group.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. This would be expected around the acidic hydrogen of the carboxyl group.

Green regions represent areas of neutral potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

While DFT describes the ground state, TD-DFT is the workhorse method for studying excited states and simulating the photophysical properties of molecules. rsc.orgjst.go.jp It allows for the prediction of electronic absorption and emission spectra, providing a direct comparison with experimental measurements.

TD-DFT calculations can predict the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). These excitation energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Visible spectrum. nih.govmendeley.com The calculations also yield the oscillator strength for each transition, which is a measure of its probability; transitions with high oscillator strengths correspond to intense absorption peaks. jst.go.jp

For this compound, the lowest energy absorption band would likely correspond to the HOMO → LUMO transition, which, as noted, has intramolecular charge transfer character. Higher energy transitions, such as π → π* transitions within the carbazole aromatic system, would also be predicted. nih.gov

Similarly, by optimizing the geometry of the first excited state (S₁), TD-DFT can be used to simulate the fluorescence emission spectrum. The energy difference between the relaxed S₁ state and the ground state (S₀) corresponds to the emission wavelength. The difference between the absorption and emission maxima is known as the Stokes shift.

In addition to singlet excited states (where electron spins are paired), which are involved in fluorescence, TD-DFT can also calculate the energies of triplet excited states (where electron spins are parallel). The energy difference between the lowest singlet (S₁) and lowest triplet (T₁) excited states is known as the singlet-triplet energy gap (ΔE_ST). rsc.org

This gap is a crucial parameter for understanding the photophysical fate of the molecule. A small ΔE_ST can facilitate a process called intersystem crossing (ISC) from the singlet to the triplet state. Materials with efficient ISC and subsequent radiative decay from the triplet state (phosphorescence) or reverse intersystem crossing (rISC) back to the singlet state (thermally activated delayed fluorescence, TADF) are of great interest for applications in organic light-emitting diodes (OLEDs). rsc.org The investigation of the S₁ and T₁ states of this compound would therefore be essential to evaluate its potential as an emissive material.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational landscape and the nature of its interactions with surrounding molecules, such as solvents or other monomers, which are essential for understanding its physical and chemical properties.

Conformational Analysis: The flexibility of this compound arises from the rotational freedom around the single bonds connecting the benzyl group to the carbazole nitrogen and the carboxylic acid group to the carbazole ring. MD simulations can explore the potential energy surface of the molecule to identify stable and metastable conformations and the energy barriers between them. For instance, the dihedral angle between the planar carbazole moiety and the benzyl ring is a key conformational parameter. X-ray crystallography on the parent compound, 9-Benzyl-9H-carbazole, has shown that this dihedral angle is approximately 85-90 degrees in the solid state. researchgate.net MD simulations in different environments (e.g., in a vacuum or in various solvents) can reveal how intermolecular interactions influence the preferred orientation of the benzyl group.

Intermolecular Interactions: In the condensed phase, the properties of this compound are governed by a network of intermolecular interactions. MD simulations can elucidate the specific types and strengths of these interactions. Key interactions expected for this molecule include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong hydrogen bonds with other carboxylic acid molecules (dimerization) or with solvent molecules.

π-π Stacking: The electron-rich carbazole and benzyl aromatic rings can engage in π-π stacking interactions, which are crucial for the formation of ordered structures.

C-H···π Interactions: Weak hydrogen bonds involving C-H donors and the aromatic π-systems are also anticipated to play a role in the crystal packing and supramolecular assembly. researchgate.net

By simulating a system containing multiple molecules of this compound, one can observe the spontaneous formation of aggregates and gain a deeper understanding of the initial stages of self-assembly. The analysis of radial distribution functions and the time evolution of intermolecular distances from MD trajectories provide quantitative data on these interactions. rsc.org

Table 1: Potential Applications of MD Simulations for this compound

Area of Investigation Information Gained from MD Simulations
Conformational DynamicsIdentification of low-energy conformers, rotational energy barriers, and the influence of the environment on molecular shape.
Intermolecular ForcesCharacterization of hydrogen bonding networks, π-π stacking arrangements, and other non-covalent interactions.
Solvation EffectsUnderstanding how the solvent structure around the molecule affects its conformation and reactivity.
Aggregation BehaviorSimulation of the early stages of self-assembly and prediction of the structure of small molecular clusters.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui functions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules. mdpi.comresearchgate.net For this compound, these methods can provide valuable reactivity descriptors, such as Fukui functions, which help in predicting the most reactive sites within the molecule.

Fukui Functions: The Fukui function, f(r), is a central concept in conceptual DFT and is used to describe the change in electron density at a particular point, r, when the total number of electrons in the system changes. It allows for the identification of sites susceptible to different types of chemical attack:

f+(r): Describes the reactivity towards a nucleophilic attack (addition of an electron). A high value of f+(r) indicates a site that is a good electron acceptor (an electrophilic site).

f-(r): Describes the reactivity towards an electrophilic attack (removal of an electron). A high value of f-(r) indicates a site that is a good electron donor (a nucleophilic site).

f0(r): Describes the reactivity towards a radical attack.

For this compound, one would expect the oxygen atoms of the carboxylic acid group to have high f-(r) values, indicating their nucleophilic character. Conversely, the carbonyl carbon of the carboxylic acid and certain carbon atoms in the aromatic rings are likely to be electrophilic sites with high f+(r) values. The nitrogen atom of the carbazole ring could exhibit either nucleophilic or electrophilic character depending on the nature of the attacking species.

The calculation of Fukui functions typically involves performing DFT calculations on the neutral molecule as well as its anionic and cationic forms. The resulting electron densities are then used to compute the condensed-to-atom Fukui indices, which provide a quantitative measure of the reactivity of each atom in the molecule.

Table 2: Predicted Reactive Sites in this compound based on Fukui Functions

Atom/Group Predicted Reactivity Governing Fukui Function
Carboxylic Acid Oxygen (O-H)NucleophilicHigh f-(r)
Carboxylic Acid Oxygen (C=O)NucleophilicHigh f-(r)
Carboxylic Acid Carbon (C=O)ElectrophilicHigh f+(r)
Carbazole NitrogenPotentially NucleophilicHigh f-(r)
Aromatic Ring CarbonsPotentially ElectrophilicHigh f+(r)

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Methodologies

Computational chemistry offers powerful tools for the in silico prediction of various spectroscopic parameters, which can be compared with experimental data to validate both the theoretical models and the experimental structural assignments. researchgate.net For this compound, DFT calculations can be employed to predict key spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are highly valuable. A common approach involves geometry optimization of the molecule using DFT, followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the NMR shielding tensors. Theoretical chemical shifts are then obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated NMR spectra with experimental data can help in the unambiguous assignment of peaks, especially for complex aromatic systems like the carbazole core. For related iodinated carbazole derivatives, DFT calculations have shown good correlation between theoretical and experimental 13C chemical shifts. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. The resulting theoretical IR spectrum provides a detailed picture of the vibrational modes of the molecule. Key vibrational bands that can be predicted and compared with experimental Fourier-transform infrared (FTIR) spectra include:

The O-H stretching frequency of the carboxylic acid group.

The C=O stretching frequency of the carbonyl group.

The C-N stretching frequency of the carbazole nitrogen.

The aromatic C-H and C=C stretching and bending modes.

Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation used in most calculations and the absence of environmental effects in gas-phase calculations, can often be rectified by applying empirical scaling factors. The comparison is crucial for confirming the presence of specific functional groups and for analyzing the effects of intermolecular interactions (e.g., hydrogen bonding) on the vibrational frequencies. For example, the ester carbonyl stretch in a related 9-benzyl-9H-carbazole derivative was observed at 1715 cm-1. clockss.orgsemanticscholar.org

Table 3: Comparison of Theoretical and Experimental Spectroscopic Methodologies

Spectroscopic Technique Predicted Parameters Computational Method Experimental Method Purpose of Comparison
NMR1H and 13C Chemical ShiftsDFT with GIAO1H and 13C NMRStructural verification and peak assignment.
IRVibrational Frequencies and IntensitiesDFTFTIRFunctional group identification and analysis of intermolecular interactions.
UV-VisElectronic TransitionsTime-Dependent DFT (TD-DFT)UV-Vis SpectroscopyUnderstanding electronic structure and optical properties.

Theoretical Frameworks for Intermolecular Interactions and Supramolecular Assembly

The spontaneous organization of molecules into well-defined, ordered structures, known as supramolecular assembly, is driven by a delicate balance of non-covalent intermolecular interactions. researchgate.net Theoretical frameworks are essential for dissecting and quantifying these interactions in the context of this compound.

Analysis of Intermolecular Forces: The assembly of this compound in the solid state or in solution is dictated by a combination of hydrogen bonding, π-π stacking, and weaker C-H···π and van der Waals interactions. While MD simulations can show the collective result of these forces, more detailed quantum chemical methods are needed to understand their individual contributions.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful theoretical framework for accurately calculating the energy of non-covalent interactions between molecules. mdpi.com It decomposes the total interaction energy into physically meaningful components:

Electrostatics: The interaction between the static charge distributions of the molecules.

Exchange (Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle.

Induction (Polarization): The attractive interaction arising from the distortion of the electron cloud of one molecule by the other.

Dispersion: An attractive interaction arising from correlated fluctuations in the electron distributions of the interacting molecules.

By applying SAPT to a dimer of this compound, one can quantify the relative importance of these energy components for different molecular orientations. For instance, in a hydrogen-bonded configuration, the electrostatic and induction terms are expected to be dominant. In a stacked configuration of the aromatic rings, dispersion forces are likely to be the most significant attractive contribution. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides another avenue for analyzing intermolecular interactions. mdpi.com By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms of different molecules. The properties of these BCPs, such as the electron density and its Laplacian, can be used to characterize the nature and strength of intermolecular contacts, including hydrogen bonds and other weak interactions.

These theoretical frameworks provide a rigorous foundation for understanding how the molecular structure of this compound dictates its supramolecular behavior, which is fundamental to its application in materials science and crystal engineering.

Derivatization and Functionalization Strategies Based on 9 Benzyl 9h Carbazole 3 Carboxylic Acid

Synthesis of Ester Derivatives of the Carboxylic Acid Moiety

Esterification of 9-Benzyl-9H-carbazole-3-carboxylic acid is a fundamental transformation that modulates the polarity and steric profile of the molecule. The resulting esters are often used as intermediates for further reactions or as the final target compounds.

Direct esterification, commonly known as Fischer-Speier esterification, is a standard method for converting carboxylic acids into esters. This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and driven to completion by removing the water formed during the reaction.

For this compound, the general reaction is as follows:

Reactant 1: this compound

Reactant 2: Alcohol (R-OH)

Catalyst: Strong acid (e.g., H₂SO₄)

Product: 9-Benzyl-9H-carbazole-3-carboxylate ester

It is important to note that the carbazole (B46965) core and the ester functionality can be sensitive to harsh acidic or basic conditions, which may lead to hydrolysis of the product. clockss.org Careful control of pH and temperature is therefore essential to ensure high yields and prevent degradation. While not a direct example, the synthesis of ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate highlights a successful ester synthesis on a related carbazole structure. clockss.org

Transesterification is a less common route starting from the carboxylic acid but can be employed if an ester derivative is already available. This process involves the reaction of an existing ester with a different alcohol, again typically under acid or base catalysis, to exchange the alkoxy group.

Table 1: Reagents and Conditions for Direct Esterification

Reagent/Method Catalyst Conditions Product
Alcohol (e.g., Methanol (B129727), Ethanol) H₂SO₄ or HCl Reflux Alkyl ester
Alkyl Halide (e.g., Iodomethane) Base (e.g., K₂CO₃, Cs₂CO₃) DMF, Room Temp to 60°C Alkyl ester
Diazomethane None Ether, 0°C to Room Temp Methyl ester

To achieve esterification under milder conditions, particularly when dealing with sensitive substrates or complex alcohols, the carboxylic acid can be converted into an "activated" intermediate. This typically involves transforming the hydroxyl group of the carboxylic acid into a better leaving group. A common method is the conversion to an acid chloride by reaction with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the ester.

This two-step process avoids the high temperatures and strong acids of direct esterification, preserving the integrity of the carbazole core. The resulting activated esters can also be valuable intermediates for other nucleophilic substitution reactions.

Amidation Reactions and Peptide Conjugation Approaches

The conversion of the carboxylic acid to an amide is a key strategy for incorporating the 9-benzyl-9H-carbazole unit into larger molecular systems, including peptides and other biomolecules.

A robust and widely used method for amide bond formation is the acid chloride route. This compound is first converted to the highly reactive 9-benzyl-9H-carbazole-3-carbonyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct and drive the reaction to completion. This strategy has been successfully applied to the synthesis of various N-phenyl-9H-carbazole-3-carboxamide derivatives from the corresponding carbazole carboxylic acid. amazonaws.com

Alternatively, modern coupling reagents can directly mediate the condensation of the carboxylic acid and an amine, avoiding the need to isolate the often moisture-sensitive acid chloride. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. This is the standard method used in solid-phase peptide synthesis and is highly effective for conjugating the carbazole moiety to amino acids or peptide sequences.

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Full Name Activator/Additive Byproduct
DCC Dicyclohexylcarbodiimide None Dicyclohexylurea (DCU)
EDC (or EDCI) N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride HOBt or HOAt Water-soluble urea
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DIPEA or 2,4,6-Collidine Tetramethylurea
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate DIPEA or other base Tetramethylurea

The synthetic strategies described above are directly applicable to the conjugation of this compound to biomolecules. The target biomolecule, such as an amino acid, peptide, or a synthetic linker attached to a larger molecule, must possess a free amine group.

The synthetic approach involves reacting the N-terminally deprotected amino acid or peptide with this compound in the presence of a suitable coupling reagent like HATU or HBTU and a non-nucleophilic base. The reaction forms a stable amide (peptide) bond, covalently linking the carbazole unit to the biomolecule. The choice of solvent (e.g., DMF, NMP) and reaction conditions are optimized to ensure the stability of both the carbazole derivative and the biomolecule. This method provides a direct and efficient pathway to create carbazole-biomolecule conjugates for use as synthetic probes.

Reduction of the Carboxylic Acid to Alcohol and Aldehyde Derivatives

Reduction of the carboxylic acid group offers another avenue for functionalization, leading to the corresponding primary alcohol or aldehyde. These derivatives serve as important synthetic intermediates for introducing new functionalities.

The direct reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, effectively converting this compound to (9-benzyl-9H-carbazol-3-yl)methanol. libretexts.orglibretexts.org The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether, followed by a careful aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum alkoxide salt. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids or esters. libretexts.orglibretexts.org

The partial reduction of the carboxylic acid to the corresponding aldehyde, 9-benzyl-9H-carbazole-3-carbaldehyde, is more complex as aldehydes are more reactive than carboxylic acids towards hydride reagents. libretexts.org Direct partial reduction is therefore not feasible. The synthesis is typically accomplished via a two-step procedure. First, the carboxylic acid is converted to a less reactive derivative, such as an ester or an acid chloride. This derivative is then reduced using a sterically hindered and less reactive hydride reagent at low temperatures. Reagents like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminohydride (LtBAH) are effective for this partial reduction, delivering a single hydride equivalent to the carbonyl carbon and stopping the reaction at the aldehyde stage before overreduction to the alcohol can occur. libretexts.orgorganic-chemistry.org The commercial availability of 9-benzyl-9H-carbazole-3-carbaldehyde confirms the viability of its synthesis. fishersci.com

Table 3: Reduction of this compound and its Derivatives

Starting Material Reagent Product Notes
Carboxylic Acid Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol Strong, non-selective reducing agent libretexts.org
Carboxylic Acid Borane (BH₃·THF) Primary Alcohol Alternative to LiAlH₄
Acid Chloride/Ester Lithium tri-tert-butoxyaluminohydride (LtBAH) Aldehyde Mild, selective reduction at low temp libretexts.org
Ester Diisobutylaluminium hydride (DIBAL-H) Aldehyde Mild, selective reduction at low temp

Decarboxylation Pathways and Derivatives

The removal of the carboxylic acid group from the C-3 position of this compound is a key transformation that yields the parent structure, 9-Benzyl-9H-carbazole. This process, known as decarboxylation, can be achieved through several methods, often requiring thermal energy or catalytic intervention.

One potential pathway involves heating the carboxylic acid in a high-boiling point solvent. A patented method for the decarboxylation of various heterocyclic carboxylic acids suggests dissolving the compound in an aprotic polar solvent like N,N-dimethylformamide (DMF) and heating it in the presence of an organic acid catalyst. google.com For a carbazole-like structure, temperatures in the range of 100-130°C are often effective. google.com

Another approach is transition-metal-catalyzed decarboxylation. While specific protocols for this compound are not extensively detailed, general methods for aryl carboxylic acids can be applied. These can include copper-catalyzed reactions in the presence of a proton source or palladium-catalyzed processes.

More advanced, modern techniques for decarboxylation utilize photoredox catalysis. These methods can convert carboxylic acids into a variety of other functional groups under mild conditions, driven by visible light. organic-chemistry.org For instance, a photocatalytic decarboxylative hydroxylation can transform carboxylic acids into alcohols using molecular oxygen as a green oxidant. organic-chemistry.org While this modifies the group rather than removing it entirely, it highlights the reactivity of the carboxylic acid moiety. The direct removal to yield the C-H bond typically proceeds via a radical mechanism under specific catalytic conditions.

The primary derivative from a complete decarboxylation is 9-Benzyl-9H-carbazole, a foundational compound for further functionalization at other positions on the carbazole ring.

Electrophilic Aromatic Substitution (EAS) Reactions on the Carbazole Ring System

The carbazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions on this compound are governed by the directing effects of the existing substituents.

There are two main directing groups to consider:

The Carbazole Nitrogen: The nitrogen atom is a powerful activating group due to its lone pair of electrons, which can be delocalized into the aromatic rings. It acts as an ortho, para-director. The positions ortho to the nitrogen are C-1 and C-8, and the positions para are C-3 and C-6.

The Carboxylic Acid Group at C-3: The -COOH group is a deactivating, meta-directing group. It withdraws electron density from the ring to which it is attached (the A ring), making it less reactive towards electrophiles.

The interplay of these effects determines the site of substitution. The strong activating effect of the nitrogen atom dominates, directing incoming electrophiles to the C-1, C-6, and C-8 positions. However, the deactivating -COOH group at C-3 reduces the reactivity of the A ring (containing positions C-1, C-2, C-3, C-4). Consequently, electrophilic attack is most likely to occur on the more activated C ring, specifically at the C-6 and C-8 positions, which are para and ortho to the nitrogen, respectively.

Halogenation at Unsubstituted Positions

Halogenation introduces halogen atoms (F, Cl, Br, I) onto the carbazole core, typically at the most electron-rich sites. For this compound, this would primarily be the C-6 and C-8 positions.

Bromination: Reaction with N-Bromosuccinimide (NBS) in a solvent like DMF or chloroform (B151607) is a common method for the selective bromination of carbazoles. Depending on the stoichiometry, mono- or di-substituted products can be obtained. The synthesis of 3-bromo-9H-carbazole derivatives is well-documented, indicating the feasibility of introducing bromine onto the carbazole skeleton. nih.govnih.gov Treatment of this compound with one equivalent of NBS would be expected to yield a mixture of 6-bromo- and 8-bromo-9-benzyl-9H-carbazole-3-carboxylic acid. Using excess NBS could lead to the formation of the 6,8-dibromo derivative.

Chlorination: Similar to bromination, chlorination can be achieved using reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction proceeds via an analogous mechanism, with substitution favored at the C-6 and C-8 positions.

The introduction of halogens is a critical step for further functionalization, as these halogenated derivatives serve as key precursors for cross-coupling reactions.

Table 1: Predicted Halogenation Products

Reagent (1 eq.) Expected Major Products
N-Bromosuccinimide (NBS) 6-Bromo-9-benzyl-9H-carbazole-3-carboxylic acid
8-Bromo-9-benzyl-9H-carbazole-3-carboxylic acid
N-Chlorosuccinimide (NCS) 6-Chloro-9-benzyl-9H-carbazole-3-carboxylic acid
8-Chloro-9-benzyl-9H-carbazole-3-carboxylic acid

Nitration and Sulfonation Methodologies

Nitration and sulfonation are classic EAS reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively.

Nitration: This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com This combination generates the highly electrophilic nitronium ion (NO₂⁺). Given the directing effects on the this compound scaffold, nitration is expected to occur preferentially at the C-6 position, yielding 9-Benzyl-6-nitro-9H-carbazole-3-carboxylic acid. The nitro group is a strong deactivating group, so achieving multiple nitrations would require forcing conditions.

Sulfonation: The reaction with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) introduces a sulfonic acid group. youtube.com The electrophile is sulfur trioxide (SO₃). Similar to nitration, sulfonation is predicted to occur at the C-6 position to give 9-Benzyl-6-sulfo-9H-carbazole-3-carboxylic acid. This reaction is often reversible, which can be a useful synthetic feature.

Cross-Coupling Reactions on Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable intermediates for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a vast array of functionalized carbazoles. The most common starting materials for these couplings are the bromo- or iodo-derivatives at positions like C-6 or C-8.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming aryl-aryl bonds. nih.gov The reaction couples an organoboron compound (typically a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov

For a substrate like 6-bromo-9-benzyl-9H-carbazole-3-carboxylic acid, a typical Suzuki-Miyaura reaction would involve its reaction with an arylboronic acid (Ar-B(OH)₂). The reaction is generally tolerant of various functional groups, including carboxylic acids. nih.govresearchgate.net A common catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent mixture like toluene (B28343)/water or dioxane/water. nih.gov This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the halogenated position, leading to extended π-conjugated systems.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Carbazole Substrate Coupling Partner Catalyst / Base Expected Product
6-Bromo-9-benzyl-9H-carbazole-3-carboxylic acid Phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ 9-Benzyl-6-phenyl-9H-carbazole-3-carboxylic acid
8-Bromo-9-benzyl-9H-carbazole-3-carboxylic acid 4-Methoxyphenylboronic acid PdCl₂(dppf) / Cs₂CO₃ 9-Benzyl-8-(4-methoxyphenyl)-9H-carbazole-3-carboxylic acid
6-Bromo-9-benzyl-9H-carbazole-3-carboxylic acid 2-Thiopheneboronic acid Pd(OAc)₂ / SPhos / K₃PO₄ 9-Benzyl-6-(thiophen-2-yl)-9H-carbazole-3-carboxylic acid

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is the method of choice for forming a bond between an sp-hybridized carbon (from a terminal alkyne) and an sp²-hybridized carbon (from an aryl halide). beilstein-journals.org This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further transformations or as integral parts of a final structure, such as in molecular wires or organic electronic materials.

A typical Sonogashira coupling involves reacting an aryl halide (e.g., 6-iodo- or 6-bromo-9-benzyl-9H-carbazole-3-carboxylic acid) with a terminal alkyne (R-C≡CH). The reaction is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (NEt₃) or diisopropylamine (B44863) (DIPA), which often serves as the solvent as well. beilstein-journals.org The reaction generally proceeds under mild conditions, often at room temperature. beilstein-journals.org

This reaction allows for the direct attachment of alkynyl groups to the carbazole core, creating derivatives with linear, rigid extensions.

Table 3: Representative Sonogashira Coupling Reaction

Carbazole Substrate Coupling Partner Catalyst / Base Expected Product
6-Iodo-9-benzyl-9H-carbazole-3-carboxylic acid Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI / NEt₃ 9-Benzyl-6-(phenylethynyl)-9H-carbazole-3-carboxylic acid
8-Bromo-9-benzyl-9H-carbazole-3-carboxylic acid Trimethylsilylacetylene Pd(PPh₃)₄ / CuI / DIPA 9-Benzyl-8-((trimethylsilyl)ethynyl)-9H-carbazole-3-carboxylic acid
6-Iodo-9-benzyl-9H-carbazole-3-carboxylic acid 1-Hexyne PdCl₂(PPh₃)₂ / CuI / NEt₃ 9-Benzyl-6-(hex-1-yn-1-yl)-9H-carbazole-3-carboxylic acid

Heck Reaction and Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions, such as the Heck and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. For these reactions to be applied to this compound, a necessary precursor would be a halogenated derivative, for instance, at the 6-position. The carboxylic acid group may require esterification prior to these transformations to prevent interference with the basic reaction conditions and the catalytic cycle.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. synthesisspotlight.comthieme-connect.de For a hypothetical 6-bromo-9-benzyl-9H-carbazole-3-carboxylic acid methyl ester, a variety of alkenes could be introduced at the 6-position. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for achieving high yields and selectivity.

Catalyst System: Common catalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladium-phosphine complexes.

Ligands: Phosphine ligands such as PPh₃, P(o-tol)₃, and bulky, electron-rich phosphines (e.g., Buchwald ligands) are often employed to stabilize the palladium catalyst and promote the reaction.

Base: Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as Et₃N are typically used. nih.gov

The table below summarizes typical conditions for Heck reactions on related bromo-heterocyclic systems, providing a basis for potential application to a halogenated derivative of this compound.

EntryAryl HalideAlkeneCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
13-Bromo-N-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ / PPh₃TEASilica (B1680970) gel (ball-milling)-93
24-BromoacetophenoneStyrenePd(OAc)₂ / Tetrahydropyrimidinium saltK₂CO₃DMF/H₂O80>95
33-BromoindazolesVarious olefinsPd(OAc)₂ / PPh₃TEANaBr (ball-milling)-88-96

Table 1: Examples of Heck Reaction Conditions on Related Heterocyclic Systems. (Data sourced and adapted from nih.govnih.govbeilstein-journals.org)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. rsc.org This reaction would be highly valuable for introducing a wide range of nitrogen-containing substituents onto the carbazole core of our target molecule. Similar to the Heck reaction, a halogenated precursor is required, and the carboxylic acid would likely need to be protected as an ester.

Catalyst System: Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with specialized phosphine ligands.

Ligands: Bulky, electron-rich phosphine ligands developed by Buchwald (e.g., XPhos, SPhos) and Hartwig are particularly effective for this transformation, facilitating the coupling of a broad range of amines. tandfonline.comacs.org

Base: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LiHMDS are typically required. rsc.orgnih.gov

The following table illustrates reaction conditions for the Buchwald-Hartwig amination of related bromo-aromatic and heterocyclic compounds.

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
11-Bromonaphthalene9H-CarbazolePd₂(dba)₃ / Buchwald ligandLiOtBuToluene10080-95
22-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene8060
3BromobenzeneCarbazolePd(OAc)₂ / TrixiePhosLiOtBuToluene11095

Table 2: Examples of Buchwald-Hartwig Amination Conditions. (Data sourced and adapted from tandfonline.comacs.orgchemspider.com)

Cycloaddition Reactions and Heterocycle Annulation Strategies

Cycloaddition reactions and heterocycle annulation strategies offer powerful methods for constructing fused ring systems, thereby expanding the structural complexity and potentially the functional properties of the this compound framework. These transformations can either build upon the existing carbazole core or utilize derivatives of the carboxylic acid group as a handle for annulation.

Cycloaddition Reactions

The carbazole ring system, particularly when appropriately substituted, can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example. While the aromatic nature of the carbazole nucleus makes it a reluctant diene, vinyl-substituted carbazoles can readily undergo Diels-Alder reactions to form new six-membered rings. For instance, a derivative of this compound could be converted to a vinyl-carbazole at a different position, which could then react with various dienophiles. metu.edu.trmetu.edu.trnih.gov

Alternatively, the carbazole C2-C3 double bond can act as a dienophile in reactions with suitable dienes. The electron-withdrawing nature of the carboxylic acid group at C-3 could potentially activate this double bond for such transformations.

Reaction TypeCarbazole DerivativeReactantConditionsProductRef.
Diels-Alder2-Alkenylindoles (precursor to carbazole)ArynesCsF, Cs₂CO₃, O₂Benzo[c]carbazoles nih.gov
Diels-AlderIndole-based dienesMaleimidesCatalyst, Solvent, HeatFunctionalized carbazoles metu.edu.trmetu.edu.tr
Domino Diels-Alder3-Vinylindoles (in situ)Chalconesp-TsOH, DDQPolyfunctionalized carbazoles nih.gov

Table 3: Examples of Cycloaddition Reactions Leading to Carbazole Derivatives.

Heterocycle Annulation Strategies

Heterocycle annulation involves the construction of a new heterocyclic ring fused to an existing ring system. The carboxylic acid group at the C-3 position of this compound can be readily converted into other functional groups, such as an aldehyde or an amide, which can serve as starting points for annulation reactions. For example, a 9-benzyl-9H-carbazole-3-carbaldehyde derivative could undergo condensation with various binucleophiles to form fused pyrimidines, pyridines, or other heterocyclic rings.

Furthermore, intramolecular cyclization strategies can be envisioned. For example, if a suitable functional group is introduced at the C-4 position, a cyclization involving the C-3 carboxylic acid could lead to the formation of a fused lactone. Similarly, functionalization at the N-benzyl group could set the stage for an intramolecular cyclization onto the carbazole core.

Recent studies have shown the synthesis of carbazole-fused heterocycles through cascade reactions of donor-acceptor cyclopropanes with indolecarboxaldehydes, highlighting the potential for forming complex polycyclic structures from carbazole precursors. acs.org

Exploration of Advanced Materials Science Applications for 9 Benzyl 9h Carbazole 3 Carboxylic Acid and Its Derivatives

Role in Organic Electronic Materials (e.g., OLEDs, OFETs, OPVs) as a Building Block or Ligand

Carbazole (B46965) derivatives are extensively utilized in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs) due to their excellent charge-transporting properties, high thermal stability, and tunable photophysical characteristics. nih.govresearchgate.netresearchgate.netresearchgate.net The 9-Benzyl-9H-carbazole-3-carboxylic acid scaffold serves as a versatile building block. The carbazole moiety provides a robust, electron-rich system known for its hole-transporting capabilities. researchgate.net The benzyl (B1604629) group at the N-9 position can enhance solubility and influence the morphological stability of thin films, which is crucial for device performance. researchgate.net Furthermore, the carboxylic acid at the 3-position offers a reactive site for further molecular elaboration or for anchoring the molecule onto electrode surfaces, such as indium tin oxide (ITO) or zinc oxide (ZnO), potentially improving interfacial properties and charge injection/extraction.

The carbazole core is a well-established component in hole-transporting materials (HTMs) for OLEDs and perovskite solar cells. nih.govrsc.orgrsc.orgosti.gov Its high hole mobility and suitable highest occupied molecular orbital (HOMO) energy level facilitate efficient injection and transport of holes from the anode to the emissive layer. Derivatives of this compound can be designed to function within hole-transporting layers (HTLs). The carboxylic acid group can be used to link the carbazole unit to other functional moieties, creating more complex molecular structures with tailored electronic properties. For instance, linking to other electron-rich units can enhance hole mobility, while attachment to electron-deficient units can lead to bipolar materials capable of transporting both holes and electrons.

In the context of emitters for OLEDs, carbazole derivatives are known for their high photoluminescence quantum yields and are often used to achieve blue emission. nih.govmdpi.com The extended π-conjugation of the carbazole system can be tuned through substitution to achieve emission across the visible spectrum. rsc.orgrsc.org While this compound itself may not be the primary emitter, it can be a key precursor for creating more complex emitting molecules. The carboxylic acid group allows for the attachment of various chromophoric units, leading to the development of novel fluorescent or phosphorescent emitters. The principle often involves a donor-acceptor (D-A) architecture, where the carbazole unit can act as the electron donor. nih.gov

Table 1: Properties of Selected Carbazole-Based Materials in Organic Electronics

Compound Type Application Key Properties Reference
Carbazole-π-imidazole derivatives Deep-blue OLED emitters Bipolar charge transport, high thermal stability nih.gov
Phenylvinyl-substituted carbazole twin compounds Hole-transporting layers in OLEDs High thermal degradation temperatures (411–419°C), ionization potentials of 5.05–5.45 eV researchgate.net
Carbazole-terminated twin molecules (V1209, V1221, V1225) Hole-transporting materials for perovskite solar cells Excellent thermal stability (up to 440°C), hole drift mobility in the order of 10⁻⁵ cm²/Vs nih.gov
Cross-linkable carbazole derivatives (V1205, V1206) Hole-transporting materials for inverted perovskite solar cells Forms solvent-resistant films upon thermal polymerization rsc.org

In tandem OLEDs, which feature multiple stacked light-emitting units, a charge-generating layer (CGL) is essential for generating and separating charge carriers to feed the adjacent emissive units. nih.gov These layers are typically composed of a p-type and an n-type material. Carbazole derivatives, with their inherent hole-transporting (p-type) nature, are suitable candidates for the p-type component of a CGL. The carboxylic acid group of this compound could be particularly advantageous for creating a robust interface with the n-type material, often a metal oxide like ZnO. nih.gov This can be achieved by forming a self-assembled monolayer on the metal oxide surface, which can facilitate efficient electron extraction and hole injection. While direct application of this specific molecule in CGLs is not widely reported, the fundamental properties of its constituent parts suggest a strong potential for such use. Research has shown that carbazole-based semiconductors can exhibit intrinsic charge generation. aps.org

Utilization in Fluorescent Probes and Chemosensors

The inherent fluorescence of the carbazole moiety makes it an excellent platform for the development of fluorescent probes and chemosensors. researchgate.net The design of these sensors often relies on modulating the photophysical properties of the carbazole fluorophore upon interaction with a specific analyte.

Fluorescent sensors can operate through either a "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement) mechanism. For a derivative of this compound, a turn-on sensor could be designed by initially quenching the carbazole fluorescence through a process like photoinduced electron transfer (PET). For example, a receptor unit with a high-lying HOMO could be attached to the carbazole via the carboxylic acid group. Upon excitation, an electron could transfer from the receptor to the excited carbazole, quenching its fluorescence. When the target analyte binds to the receptor, the HOMO energy level of the receptor is lowered, inhibiting the PET process and "turning on" the fluorescence of the carbazole.

Conversely, a turn-off mechanism could be engineered by attaching a quenching unit that becomes active upon analyte binding. The design principles often involve creating a donor-acceptor structure where the interaction with an analyte modifies the intramolecular charge transfer (ICT) characteristics. rsc.org

The carboxylic acid group is a key feature for analyte recognition, as it can be readily converted into various recognition moieties (e.g., esters, amides) that can selectively bind to specific analytes through interactions such as hydrogen bonding, electrostatic interactions, or coordination with metal ions.

A study on a derivative, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, demonstrated its use as a chemosensor for cerium(III) cations. clockss.org In this case, the carbazole derivative acts as the fluorophore and the recognition site. The binding of the Ce³⁺ ion to the sensor molecule, likely involving the ester carbonyl group, leads to a significant enhancement of fluorescence intensity. clockss.org This is a classic example of a "turn-on" sensor where the signal transduction mechanism is the chelation-enhanced fluorescence (CHEF) effect. The binding of the metal ion restricts intramolecular rotations and alters the electronic structure, leading to increased emission. clockss.orgdoi.orgepa.gov The selectivity for Ce³⁺ over other rare earth cations was attributed to the specific geometric and electronic match between the cation and the binding pocket of the sensor molecule. clockss.org

Table 2: Design Principles of Carbazole-Based Fluorescent Sensors

Sensor Design Principle Mechanism Analyte Recognition Strategy Signal Transduction Example
Chelation-Enhanced Fluorescence (CHEF) Turn-On Coordination of a metal ion to a chelating group (e.g., ester carbonyl) attached to the carbazole. Analyte binding restricts intramolecular motion and alters electronic structure, enhancing fluorescence. Recognition of Ce³⁺ by a 9-benzyl-9H-carbazole derivative. clockss.org
Photoinduced Electron Transfer (PET) Turn-On/Turn-Off A receptor unit with a tunable redox potential is linked to the carbazole fluorophore. Analyte binding to the receptor alters its ability to donate or accept an electron from the excited fluorophore, modulating fluorescence. General design principle for many fluorescent sensors.
Intramolecular Charge Transfer (ICT) Ratiometric/Intensity Change A donor-acceptor structure where analyte interaction perturbs the charge distribution. The binding event changes the energy of the ICT state, leading to a shift in the emission wavelength or a change in intensity. A dual-targeting photosensitizer with a carbazole donor and quinolinium acceptor. rsc.org

Application in Polymer Science and Conjugated Polymer Synthesis

Carbazole-containing polymers are of significant interest in materials science due to their combination of polymeric properties (e.g., processability, film-forming ability) and the electronic and photophysical characteristics of the carbazole unit. researchgate.netresearchgate.net Poly(N-vinylcarbazole) (PVK) is a well-known example of a photoconductive polymer.

While this compound is not a vinyl monomer for direct addition polymerization, its carboxylic acid functionality provides a versatile handle for incorporation into polymers through condensation polymerization. For example, it can be reacted with diols or diamines to form polyesters or polyamides, respectively. If the co-monomer contains a conjugated segment, this approach can lead to the synthesis of novel conjugated polymers where the carbazole unit is part of the polymer backbone. Such polymers could have applications in organic electronics, combining the hole-transporting properties of the carbazole with the properties of the other monomer units.

Furthermore, the carboxylic acid can be used to functionalize existing polymers. For instance, it could be grafted onto a polymer backbone containing reactive sites, thereby imparting the desirable optoelectronic properties of the carbazole moiety to the host polymer. This approach allows for the fine-tuning of the polymer's properties for specific applications. Carbazole polymers are also being explored as precursors for nitrogen-doped carbon materials, which have applications in catalysis and energy storage. mdpi.com

Catalytic Applications and Ligand Design in Organometallic Chemistry

The electron-rich nature of the carbazole ring system and the presence of heteroatoms make its derivatives promising candidates for designing specialized ligands for organometallic catalysis.

Derivatives of this compound can function as ligands that coordinate with transition metals. The nitrogen atom of the carbazole ring and the oxygen atoms of the carboxylate group can act as donor sites, forming stable complexes with metal centers.

Research has shown that carbazole derivatives can be used to create catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction. For instance, palladium-copper (Pd-Cu) nanoparticles have been effectively used to catalyze the synthesis of conjugated carbazole derivatives. rsc.org Furthermore, fluorescent chemosensors based on 9-benzyl-9H-carbazole derivatives have demonstrated the ability to bind with rare earth metal cations like Cerium (Ce³⁺), highlighting the strong coordinating potential of the carbazole scaffold. clockss.orgsemanticscholar.org

Table 2: Potential Metal Coordination

Metal Type Potential Application Binding Sites
Palladium (Pd), Copper (Cu) Cross-coupling reactions Carbazole Nitrogen, Carboxylate Oxygens
Iridium (Ir), Platinum (Pt) Phosphorescent OLEDs Carbazole Core (as host material)

While the parent molecule is achiral, it serves as a valuable scaffold for the development of chiral ligands for asymmetric catalysis. By introducing chiral centers to the benzyl group or by synthesizing chiral derivatives of the carbazole core, it is possible to create ligands that can induce stereoselectivity in metal-catalyzed reactions. The development of such chiral carbazole-based ligands is an active area of research, aiming to control the three-dimensional arrangement of products in reactions like asymmetric hydrogenation, oxidation, or carbon-carbon bond formation. The rigid structure of the carbazole unit is advantageous for creating a well-defined chiral environment around the metal center.

Host-Guest Chemistry and Supramolecular Assembly Principles

The planar, aromatic structure of the carbazole unit and the hydrogen-bonding capability of the carboxylic acid group enable this compound to participate in the formation of highly ordered supramolecular structures.

Self-Assembled Monolayers (SAMs) are ordered molecular layers that spontaneously form on the surface of a substrate. The carboxylic acid group of this compound can act as an effective anchor, binding to metal oxide surfaces (e.g., indium tin oxide, aluminum oxide) or other suitable substrates through strong coordinate or hydrogen bonds.

Upon assembly, the molecules arrange themselves in a highly ordered fashion. The carbazole and benzyl groups, being largely hydrophobic, would orient away from the surface, creating a new interface with well-defined chemical and electronic properties. This controlled orientation at the nanoscale is critical for fabricating advanced electronic devices, sensors, and for modifying surface properties like wettability and adhesion. The π-stacking interactions between adjacent carbazole rings can further stabilize these nanostructures and facilitate charge transport across the monolayer. researchgate.net The principles of host-guest chemistry, where carbazole oligomers can form tweezer-like cavities, also underscore the potential for creating complex, functional nanostructures. rsc.org

Interaction with Host Molecules (e.g., cyclodextrins)

The study of host-guest chemistry, particularly the interaction of functional molecules with host molecules like cyclodextrins, is a burgeoning field in supramolecular chemistry. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate guest molecules of suitable size and polarity. clockss.org This encapsulation can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and photophysical behavior. clockss.org

While direct research on the interaction of this compound with cyclodextrins is not extensively documented in publicly available literature, the principles of host-guest chemistry allow for informed predictions based on the behavior of analogous carbazole and aromatic carboxylic acid derivatives. The carbazole moiety, being aromatic and thus hydrophobic, is a prime candidate for inclusion within the cyclodextrin (B1172386) cavity. The benzyl group attached to the nitrogen of the carbazole ring would further enhance this hydrophobic interaction.

The carboxylic acid group at the 3-position of the carbazole ring introduces a hydrophilic and ionizable site. This functional group can interact with the hydroxyl groups on the rim of the cyclodextrin molecule through hydrogen bonding. The nature and strength of the interaction would likely be pH-dependent, given the ionizable nature of the carboxylic acid.

Studies on similar aromatic guest molecules have shown that the orientation of the guest within the host cavity can vary. For instance, the guest molecule can be fully or partially encapsulated. The specific orientation is governed by a combination of factors including the size of the cyclodextrin cavity (α-, β-, or γ-cyclodextrin), the dimensions of the guest molecule, and the intermolecular forces at play.

The formation of an inclusion complex between this compound and a cyclodextrin is expected to be a dynamic equilibrium. The stability of this complex can be characterized by its binding constant (K_a), which can be determined using various analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For example, changes in the chemical shifts of the protons on both the host and guest molecules in NMR spectra can provide evidence of complex formation and information about the geometry of the inclusion complex. rsc.org

The following table summarizes the expected interactions and potential analytical methods for studying the host-guest chemistry of this compound with cyclodextrins, based on general principles and studies of related systems.

Interaction Type Participating Moieties Potential Analytical Techniques
Hydrophobic InteractionCarbazole and benzyl groups with the inner cavity of cyclodextrinFluorescence Spectroscopy, UV-Vis Spectroscopy, NMR Spectroscopy
Hydrogen BondingCarboxylic acid group with hydroxyl groups on the cyclodextrin rimFTIR Spectroscopy, NMR Spectroscopy
van der Waals ForcesEntire guest molecule with the cyclodextrin cavityIsothermal Titration Calorimetry (ITC)

It is important to reiterate that the above discussion is based on established principles of host-guest chemistry and findings for analogous compounds. Detailed experimental studies are necessary to fully elucidate the specific interactions between this compound and various cyclodextrins.

Photoactive Materials and Energy Transfer Systems

Carbazole derivatives are well-known for their excellent photophysical properties, including high quantum yields and good thermal and photochemical stability, making them key components in the development of photoactive materials. This compound and its derivatives are no exception, with potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photocatalysis.

The electronic properties of the carbazole nucleus can be readily tuned by introducing various substituents. The benzyl group at the 9-position can influence the solubility and molecular packing, while the carboxylic acid at the 3-position provides a site for further functionalization or for influencing the material's interaction with its environment.

A study on a closely related compound, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, demonstrated its potential as a fluorescent chemosensor for the detection of rare earth cations, specifically Ce(III). epa.gov This derivative exhibited a significant increase in fluorescence intensity upon binding with the cation, indicating an efficient photoinduced energy transfer or charge transfer process. epa.gov The UV-vis absorption spectra of a similar 9-benzyl-9H-carbazole derivative showed absorption maxima at 220, 256, 306, and 356 nm. clockss.org

The photophysical properties of carbazole derivatives are highly dependent on their chemical structure. For instance, the introduction of electron-withdrawing groups can lead to a red shift in the absorption and emission spectra. researchgate.net This tunability is crucial for designing materials with specific light-harvesting or emitting properties for energy transfer systems. In such systems, a "donor" molecule absorbs light and then transfers the excitation energy to an "acceptor" molecule, which may then emit light of a different wavelength or participate in a chemical reaction.

The following table summarizes the photophysical data for a related 9-benzyl-9H-carbazole derivative, highlighting its potential as a photoactive material.

Parameter Value Significance
Absorption Maxima (λ_abs) 220, 256, 306, 356 nm clockss.orgIndicates the wavelengths of light the molecule absorbs, crucial for light-harvesting applications.
Fluorescence Emission Significant increase in the presence of Ce(III) epa.govDemonstrates potential for use in fluorescent sensors and energy transfer systems.
Association Constant (K) 2.419 × 10^5 L·mol⁻¹ with Ce(III) clockss.orgQuantifies the binding affinity, which is important for sensor sensitivity.
Limit of Detection (LOD) 7.269 × 10⁻⁶ M for Ce(III) clockss.orgIndicates the sensitivity of the derivative as a chemosensor.

Furthermore, carbazole-based materials have been explored as photocatalysts for organic synthesis. rsc.org The excited state of the carbazole moiety can initiate redox reactions, enabling chemical transformations under visible light irradiation. The carboxylic acid group in this compound could serve as an anchoring group to immobilize the photocatalyst on a solid support, enhancing its reusability and practical application. The development of such heterogeneous photocatalysts is a significant area of research in green chemistry.

Future Research Directions and Emerging Opportunities for 9 Benzyl 9h Carbazole 3 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized carbazoles is a well-explored area, but the development of environmentally benign and efficient routes for producing 9-Benzyl-9H-carbazole-3-carboxylic acid remains a key research focus. Traditional methods often rely on multi-step sequences that may involve harsh reagents or expensive catalysts.

Future synthetic strategies are expected to focus on:

Green Chemistry Principles: Employing greener reaction conditions, such as using water as a solvent, utilizing enzymatic catalysis, or developing metal-free cyclization reactions, can significantly reduce the environmental impact. For instance, laccase-catalysed oxidation reactions have shown promise in constructing carbazole (B46965) frameworks in one-pot syntheses under mild conditions.

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of carbazole cores. Research into applying these methods to directly carboxylate a 9-benzyl-9H-carbazole precursor could provide a more atom-economical pathway than traditional routes that often start with a pre-functionalized bromo-carbazole.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processing. Developing a flow-based synthesis for the key N-benzylation and C3-carboxylation steps could enhance yield and purity.

Novel Catalytic Systems: The use of magnetically recoverable nanocatalysts, as demonstrated for other carbazole syntheses, could simplify product purification and catalyst recycling, making the process more sustainable and cost-effective. Similarly, exploring photocatalytic methods, such as visible light-mediated C-N coupling, could provide milder reaction conditions.

A comparison of established and emerging synthetic strategies for carbazole derivatives is presented below.

Integration into Multi-Functional Materials and Hybrid Systems

The distinct functional groups on this compound make it an ideal candidate for incorporation into complex material systems. The carbazole unit provides desirable photophysical and charge-transporting properties, the benzyl (B1604629) group enhances solubility and influences molecular packing, and the carboxylic acid serves as a versatile anchor point.

Emerging opportunities include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group is perfectly suited for acting as a linker in the self-assembly of MOFs. By incorporating this molecule, researchers can design MOFs with built-in luminescence and electronic properties derived from the carbazole moiety. These "carbazole-equipped" MOFs could find applications in chemical sensing, photocatalysis, and gas storage. For example, carbazole-based MOFs have been designed as fluorescent probes for detecting nitroaromatic explosives.

Functional Polymers: The carboxylic acid can be converted into other functional groups (e.g., esters, amides) to create monomers for polymerization. This could lead to the development of new polymers with high thermal stability and hole-transporting capabilities, suitable for applications in organic electronics. Electrochemical polymerization is another route to create thin films from carbazole derivatives.

Hybrid Perovskite Solar Cells: Carbazole derivatives are extensively studied as hole-transporting materials (HTMs) in perovskite solar cells due to their high hole mobility and thermal stability. The carboxylic acid group can anchor the molecule to the surface of the perovskite or metal oxide layers, improving interfacial contact and charge extraction efficiency. The benzyl group can be modified to fine-tune the material's solubility and energy levels.

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an indispensable tool for accelerating the discovery of new materials based on the this compound scaffold.

Future research will heavily rely on these methods to:

Predict Optoelectronic Properties: DFT calculations can accurately predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing materials for OLEDs and solar cells. TD-DFT can simulate absorption and emission spectra, guiding the synthesis of molecules with specific colors and fluorescence quantum yields.

Understand Structure-Property Relationships: Modeling allows for systematic "in silico" modification of the molecular structure—for instance, by changing substituents on the benzyl ring or altering the position of the carboxylic acid—to understand how these changes affect the final properties. This predictive power saves significant synthetic effort.

Simulate Intermolecular Interactions: In the solid state, the performance of a material is governed by how molecules pack together. Computational models can predict crystal structures and simulate the weak C-H···π interactions that are known to occur in benzyl-carbazole systems, providing insight into charge mobility and material morphology.

Exploration of New Application Domains (e.g., advanced bioimaging probes, focusing on chemical design)

The inherent fluorescence of the carbazole core makes it a privileged scaffold for developing fluorescent probes. The chemical design of probes based on this compound offers exciting opportunities for advanced bioimaging.

Key design considerations and future directions include:

Analyte-Specific Recognition: The carboxylic acid group is a key functional handle. It can be readily converted into an ester or amide to link the carbazole fluorophore to a specific recognition moiety (a receptor). This design allows for the creation of "turn-on" or "turn-off" fluorescent sensors for specific analytes like metal ions (e.g., Cu²⁺, Zn²⁺) or biologically important molecules. For example, a related 9-benzyl-9H-carbazole derivative with an ester group was developed as a selective fluorescent chemosensor for Ce(III) ions.

Tuning Photophysical Properties: The electron-donating carbazole core, combined with the ability to introduce electron-withdrawing or -donating groups via the carboxylic acid, creates a donor-π-acceptor (D-π-A) system. The benzyl group at the N9 position can also be functionalized. This allows for fine-tuning of the emission wavelength, quantum yield, and Stokes shift to optimize the probe for biological imaging, for instance, by shifting emission to longer wavelengths to minimize background autofluorescence.

Two-Photon Absorption (TPA): For deep-tissue imaging, probes with high two-photon absorption cross-sections are required. The extended π-conjugation of the carbazole system is a good starting point for designing TPA chromophores. Future chemical design could focus on creating symmetrical or multi-branched structures derived from the this compound scaffold to enhance TPA properties, enabling clearer imaging with deeper penetration and lower phototoxicity.

Challenges and Opportunities in Scaling Up Synthesis for Industrial Relevance

Transitioning from laboratory-scale synthesis to industrial production presents a distinct set of challenges and opportunities. While carbazole itself is an inexpensive, commercially available raw material, the multi-step synthesis of highly pure functionalized derivatives can be costly.

Challenges:

Cost of Reagents and Catalysts: Many efficient lab-scale syntheses rely on expensive palladium or rhodium catalysts and specialized ligands. The cost of these materials can be prohibitive for large-scale production.

Q & A

Q. Safety

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., BBr₃) .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; consult a physician if ingested .

How can the electronic properties of this compound be investigated for materials science applications?

Q. Advanced

  • Spectroscopy : Analyze UV-Vis absorption (λmax ~ 300–350 nm) and fluorescence emission to assess π-conjugation and bandgap .
  • Electrochemical Studies : Perform cyclic voltammetry to determine HOMO/LUMO levels (e.g., in acetonitrile with 0.1 M TBAPF₆) .
  • DFT Modeling : Optimize molecular geometry and simulate charge transfer properties using software like ORCA .

How do steric effects from the benzyl group influence the reactivity of this compound?

Q. Advanced

  • Steric Hindrance : The benzyl substituent at N9 restricts rotation, favoring planar carbazole conformations. This enhances π-stacking in crystal lattices but may reduce nucleophilic attack at C3 .
  • Substitution Patterns : Electron-withdrawing groups (e.g., COOH at C3) increase acidity (pKa ~ 3–4), enabling salt formation for solubility tuning .

What analytical techniques resolve ambiguities in crystallographic data for carbazole derivatives?

Q. Advanced

  • Twinned Crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Disorder Modeling : Apply PART instructions in SHELXL to refine disordered solvent molecules .
  • High-Resolution Data : Collect datasets at synchrotron sources (e.g., λ = 0.5 Å) for improved resolution (< 0.8 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.